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Compound of Interest

Compound Name: EPZ-719

Cat. No.: B10831913 Get Quote

An In-Depth Technical Guide to the Discovery and Development of EPZ-719

Introduction
EPZ-719 is a first-in-class, potent, and highly selective small-molecule inhibitor of SET domain-

containing protein 2 (SETD2).[1][2] SETD2 is the sole histone methyltransferase responsible

for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved

in transcriptional elongation and alternative splicing.[1][3] Identified as a potential therapeutic

target in hematological malignancies like multiple myeloma, SETD2's role in cancer prompted

the development of inhibitors to probe its biology and validate it as a target.[1][2] EPZ-719
emerged from a dedicated discovery campaign as a tool compound with properties suitable for

robust in vitro and in vivo preclinical studies.[1][4]

Discovery and Optimization Pathway
The discovery of EPZ-719 was a systematic process involving high-throughput screening, hit

validation, and extensive optimization.[1]

Initial Screening: The process began with a high-throughput screening of a proprietary,

histone methyltransferase-biased compound library developed by Epizyme.[1][4]

Hit Identification: This campaign identified initial leads based on a 2-amidoindole core.[1]

Two hits, designated Hit 1 and Hit 2, were confirmed in a biochemical assay with IC50 values

of 166 µM and 22.1 µM, respectively.[1][3]
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Hit Validation: Further validation confirmed that these compounds were true, reversible

inhibitors of SETD2.[1][3] Mechanistic studies revealed an uncompetitive mode of inhibition

with respect to the cofactor S-adenosylmethionine (SAM) and a noncompetitive mode with

respect to the peptide substrate.[1][3] Binding was also confirmed biophysically using

Surface Plasmon Resonance (SPR).[5]

Lead Optimization: A structure-based drug design (SBDD) approach, guided by X-ray co-

crystal structures, was employed for lead optimization.[1][2] This effort was coupled with the

optimization of drug metabolism and pharmacokinetic (DMPK) properties to develop a

compound suitable for in vivo studies.[1][2] This iterative process led from the initial indole

series to a more potent diamine series, which ultimately yielded EPZ-719.[5]
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Figure 1: Drug discovery workflow leading to EPZ-719.

Mechanism of Action
EPZ-719 functions by directly inhibiting the enzymatic activity of SETD2. This inhibition

prevents the transfer of a methyl group from the cofactor SAM to histone H3 lysine 36, thereby
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blocking the formation of the H3K36me3 mark. The loss of this epigenetic mark disrupts

downstream cellular processes that rely on it, such as transcriptional regulation and DNA

repair, ultimately leading to anti-proliferative effects in susceptible cancer cells.[1][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for
Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

2. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for
Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8521618/
https://www.medchemexpress.com/epz-719.html
https://www.benchchem.com/product/b10831913?utm_src=pdf-body-img
https://www.benchchem.com/product/b10831913?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8521618/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8521618/
https://pubmed.ncbi.nlm.nih.gov/34671445/
https://pubmed.ncbi.nlm.nih.gov/34671445/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. pubs.acs.org [pubs.acs.org]

4. resource.aminer.org [resource.aminer.org]

5. In This Issue - PMC [pmc.ncbi.nlm.nih.gov]

6. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [discovery and development of EPZ-719]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831913#discovery-and-development-of-epz-719]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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